An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione
An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione
Foreword: Navigating the Landscape of Spirohydantoin Chemistry
For researchers, scientists, and professionals in drug development, the spirohydantoin scaffold represents a privileged structure with significant therapeutic potential. Its derivatives have shown a wide range of biological activities, including anticonvulsant, antidiabetic, and anticancer properties.[1] This guide focuses on a specific, yet under-documented derivative, 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione. Due to the nascent stage of research into this particular molecule, a comprehensive experimental dataset of its physicochemical properties is not yet publicly available. Therefore, this document serves as a foundational guide, combining predicted data, established theoretical principles, and validated experimental protocols for analogous compounds. Our objective is to provide a robust starting point for any research endeavor involving this promising compound, emphasizing the "why" behind the "how" to ensure both scientific rigor and practical applicability.
Molecular Architecture and Key Structural Features
The foundational step in understanding any compound is to dissect its molecular structure. 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is characterized by a hydantoin ring spiro-fused to a cyclohexane ring at the C5 position of the hydantoin. The key distinguishing feature is the amino group substitution at the N3 position of the hydantoin ring.
Caption: Chemical structure of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.
This unique spirocyclic architecture imparts a three-dimensional character to the molecule, which is often advantageous for specific binding interactions with biological targets. The hydantoin core provides hydrogen bond donors and acceptors, while the cyclohexane ring adds lipophilicity. The N-amino group is expected to significantly influence the molecule's polarity, basicity, and hydrogen bonding capacity.
Predicted Physicochemical Properties
In the absence of experimental data, we can leverage computational models and data from the parent compound, 1,3-diazaspiro[4.5]decane-2,4-dione, to predict the physicochemical properties of the 3-amino derivative. It is crucial to treat these values as estimations that require experimental validation.
| Property | Predicted/Estimated Value | Source/Basis for Estimation | Significance in Drug Development |
| Molecular Formula | C₈H₁₃N₃O₂ | - | Defines the elemental composition. |
| Molecular Weight | 183.21 g/mol | Calculated | Influences absorption and distribution. |
| Melting Point | >200 °C (decomposes) | Estimated based on the parent compound's melting point of 217-219 °C[2] and the introduction of a polar amino group. | Affects solubility and formulation strategies. |
| Boiling Point | Not available | - | High melting point suggests decomposition before boiling. |
| Calculated logP | ~ -0.5 to 0.5 | Estimated based on the parent compound's XLogP3 of 0.6[3] and the hydrophilic contribution of the amino group. | A key indicator of lipophilicity, impacting membrane permeability and solubility. |
| Predicted pKa | Acidic (imide N-H): ~8.5-9.5; Basic (amino N): ~3-5 | Based on typical pKa values for hydantoin N-H protons and N-amino groups on electron-withdrawing rings.[4] | Determines the ionization state at physiological pH, which affects solubility, permeability, and receptor binding. |
| Hydrogen Bond Donors | 2 (imide N-H, amino NH₂) | Structural analysis | Influences solubility and interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (two carbonyl O, amino N) | Structural analysis | Affects solubility and binding affinity. |
Experimental Protocols for Physicochemical Characterization
To move from prediction to empirical data, the following experimental protocols are recommended. These are standard methods in drug discovery and are adapted here for the specific context of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.
Determination of Aqueous Solubility
The aqueous solubility of a compound is a critical parameter that influences its absorption and bioavailability. For hydantoin derivatives, solubility can be pH-dependent.[5]
Protocol: Shake-Flask Method
This method is considered the gold standard for thermodynamic solubility determination.
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Preparation of Saturated Solution: Add an excess amount of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.
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Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
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Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.
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Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.
Caption: Workflow for solubility determination using the shake-flask method.
Determination of the Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity.
Protocol: Shake-Flask Method for logP
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Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, typically at a pH where the compound is un-ionized) with n-octanol.
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Partitioning: Dissolve a known amount of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione in the aqueous phase. Add an equal volume of the n-octanol phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) and then allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate logP using the formula: logP = log ([Concentration]octanol / [Concentration]aqueous)
Determination of the Acid Dissociation Constant (pKa)
The pKa values will define the ionization state of the molecule at different pH levels. For 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, we expect at least two pKa values: one for the acidic imide proton and one for the basic amino group.
Protocol: UV-Metric Titration
This method is efficient and requires a small amount of sample.
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Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
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Titration Setup: Use a multi-well plate or an automated titrator. In each well or titration vessel, place a series of buffers covering a wide pH range (e.g., pH 1 to 13). Add a small, constant amount of the compound's stock solution to each.
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Spectral Acquisition: Measure the UV-Vis spectrum of each solution.
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Data Analysis: The absorbance at specific wavelengths will change as the compound ionizes. Plot the change in absorbance against pH. The inflection points of the resulting sigmoidal curves correspond to the pKa values.
Caption: Workflow for pKa determination via UV-metric titration.
Stability Considerations
The hydantoin ring is generally stable, but the N-amino group introduces a potential site for chemical reactivity.
-
pH Stability: The stability of the compound should be assessed across a range of pH values (e.g., pH 2, 7.4, and 9) at ambient and elevated temperatures. This can be monitored by HPLC, looking for the appearance of degradation products over time.
-
Oxidative Stability: The amino group may be susceptible to oxidation. Stability in the presence of a mild oxidizing agent (e.g., H₂O₂) should be evaluated.
Conclusion and Future Directions
3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is a compound of interest within the broader, pharmacologically significant class of spirohydantoins. While experimental data on its physicochemical properties are currently limited, this guide provides a comprehensive framework for its initial characterization. The predicted properties and detailed experimental protocols herein offer a solid foundation for researchers to generate the empirical data necessary to advance the study of this molecule in drug discovery and development programs. The interplay between the spirocyclic core and the N-amino substituent is likely to yield unique properties that warrant thorough investigation.
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